4-(1H-Imidazol-5-yl)butanethioamide
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Overview
Description
4-(1H-Imidazol-5-yl)butanethioamide is a compound that features an imidazole ring, a butane chain, and a thioamide group. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the thioamide group adds unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of 4-(1H-Imidazol-5-yl)butanethioamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is a potential method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-5-yl)butanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the butane chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-Imidazol-5-yl)butanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-5-yl)butanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thioamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Another imidazole derivative with different functional groups.
2,5-Disubstituted 1,4-Bis(4-imidazolyl)benzene: A compound with multiple imidazole rings.
5-(Hydroxymethyl)furfural: A compound with a furan ring and similar functional groups.
Uniqueness
4-(1H-Imidazol-5-yl)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity. Its combination of an imidazole ring and a butane chain also differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
745766-75-0 |
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Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)butanethioamide |
InChI |
InChI=1S/C7H11N3S/c8-7(11)3-1-2-6-4-9-5-10-6/h4-5H,1-3H2,(H2,8,11)(H,9,10) |
InChI Key |
YSOADVXYKGIAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCC(=S)N |
Origin of Product |
United States |
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